molecular formula C17H14N2O4 B2771904 3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide CAS No. 1428365-83-6

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide

Cat. No.: B2771904
CAS No.: 1428365-83-6
M. Wt: 310.309
InChI Key: MNOWDSHENDZDSX-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Safety and Hazards

The safety and hazards of isoxazole derivatives can vary. For instance, “5-Amino-3-(4-methoxyphenyl)isoxazole” has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests , suggesting that they may influence a variety of biochemical pathways.

Result of Action

Given the significant biological interests of isoxazole derivatives , it can be inferred that the compound may have notable effects at the molecular and cellular levels.

Chemical Reactions Analysis

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

3-methoxy-N-(4-phenoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-16-11-15(23-19-16)17(20)18-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWDSHENDZDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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